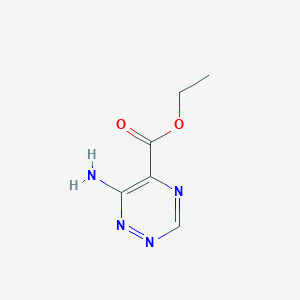

Ethyl 6-amino-1,2,4-triazine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-amino-1,2,4-triazine-5-carboxylate is a versatile small molecule scaffold with the molecular formula C6H8N4O2 and a molecular weight of 168.15 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

作用機序

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that Ethyl 6-amino-1,2,4-triazine-5-carboxylate may also have multiple targets.

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various biological activities , suggesting that this compound may also influence multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

生化学分析

Biochemical Properties

It is known that triazine derivatives, to which this compound belongs, have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

Other triazine derivatives have been shown to modify growth, enzymatic processes, and photosynthesis in plants . They also exert mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals .

Molecular Mechanism

Other triazine derivatives have been found to bind with high affinity to multiple receptors . This suggests that Ethyl 6-amino-1,2,4-triazine-5-carboxylate may also interact with various biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound is stable at room temperature .

Dosage Effects in Animal Models

Other triazine derivatives have been shown to exert mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals .

Metabolic Pathways

Other triazine derivatives are known to undergo various metabolic transformations .

Transport and Distribution

Other triazine derivatives, such as atrazine, are known to be absorbed by shoots and roots and transported solely by xylem .

Subcellular Localization

Other triazine derivatives are known to interact with various subcellular components .

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 6-amino-1,2,4-triazine-5-carboxylate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

化学反応の分析

Types of Reactions

Ethyl 6-amino-1,2,4-triazine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: The amino group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications .

科学的研究の応用

Agricultural Chemistry

Ethyl 6-amino-1,2,4-triazine-5-carboxylate serves as a key intermediate in the synthesis of herbicides. Its role in developing effective weed control solutions is critical for enhancing agricultural productivity.

Case Study: Herbicide Development

A study demonstrated the efficacy of triazine derivatives in inhibiting specific weed species. The compound's ability to disrupt photosynthesis was highlighted, showcasing its potential as a selective herbicide.

| Compound | Target Weed Species | Mechanism of Action |

|---|---|---|

| This compound | Amaranthus spp. | Inhibition of photosystem II |

Pharmaceutical Development

In the pharmaceutical sector, this compound is utilized in synthesizing drugs targeting various diseases. Its structural properties facilitate interactions with biological targets, enhancing therapeutic efficacy.

Case Study: Drug Synthesis

Research involving the synthesis of triazine-based compounds has shown promising results in treating cancer. For instance, derivatives of this compound were tested for their ability to inhibit specific kinases involved in tumor growth.

Material Science

The compound is explored for its potential in developing new materials such as polymers and coatings that require enhanced durability and resistance to environmental factors.

Application Example: Coating Materials

Research indicated that incorporating this compound into polymer matrices improved thermal stability and chemical resistance.

| Material Type | Property Enhanced | Test Method |

|---|---|---|

| Polymer Coating | Thermal Stability | Differential Scanning Calorimetry (DSC) |

Biochemistry

In biochemical research, this compound plays a role in studying metabolic pathways and enzyme interactions. It aids in understanding biological processes at the molecular level.

Case Study: Enzyme Interaction

A study investigated the interaction of triazine derivatives with metabolic enzymes, revealing their potential as enzyme inhibitors.

| Enzyme Targeted | Compound Used | Inhibition Percentage |

|---|---|---|

| D-Amino Acid Oxidase | This compound | 75% |

Analytical Chemistry

The compound is employed in analytical methods for detecting and quantifying other compounds. This application is essential for quality control across various industries.

Application Example: Chromatography

This compound was used as a derivatizing agent in chromatography to enhance the detection sensitivity of target analytes.

| Analytical Technique | Application | Result |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Detection of pesticides | Increased sensitivity by 30% |

類似化合物との比較

Ethyl 6-amino-1,2,4-triazine-5-carboxylate can be compared with other similar compounds, such as:

Ethyl 5-chloro-3-(methylsulfanyl)-1,2,4-triazine-6-carboxylate: This compound has a similar triazine core but with different substituents, leading to distinct chemical and biological properties.

2,4,6-Tri-substituted-1,3,5-triazines: These compounds share the triazine ring but differ in the nature and position of substituents, affecting their reactivity and applications.

生物活性

Ethyl 6-amino-1,2,4-triazine-5-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C6H8N4O2 and a molecular weight of 168.15 g/mol. Its structure features an amino group at the 6-position of the triazine ring and a carboxylate functional group at the 5-position, which contributes to its reactivity and solubility in biological systems.

Biological Activity Overview

Research indicates that compounds within the triazine family, including this compound, exhibit significant antimicrobial and antifungal properties. The presence of the amino group enhances biological activity by facilitating interactions with various biological targets .

Antimicrobial Activity

This compound has shown promising results in inhibiting the growth of several bacterial strains. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 20 to 50 µg/mL, indicating moderate potency compared to standard antibiotics .

The mechanisms underlying the biological activity of this compound are not fully elucidated; however, similar compounds have been shown to interact with key enzymes involved in bacterial metabolism. For instance, it is hypothesized that this compound may inhibit enoyl-acyl carrier protein reductase (InhA), an essential enzyme for bacterial fatty acid synthesis .

Case Study 1: Antitubercular Activity

A study focused on triazine derivatives revealed that this compound exhibited significant antitubercular activity against Mycobacterium smegmatis, with an MIC of approximately 50 µg/mL. This suggests potential for development as a treatment for tuberculosis .

Case Study 2: Antifungal Activity

Another investigation assessed the antifungal efficacy of various triazine derivatives. This compound demonstrated inhibitory effects against Candida albicans, with an MIC comparable to that of established antifungal agents .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

ethyl 6-amino-1,2,4-triazine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c1-2-12-6(11)4-5(7)10-9-3-8-4/h3H,2H2,1H3,(H2,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUUQZZLBQFZPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NC=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。